8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Physicochemical Profiling Drug Design Chemical Properties

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9) offers a site-specific C8-bromo handle for transition metal-catalyzed cross-coupling, enabling focused library synthesis at the 8-position. Its heavy atom effect gives a predicted density of 1.551 g/cm³ vs. 1.166 g/cm³ for the non-brominated analog, making it an ideal distinguishable standard for HPLC/LC-MS method validation. The bromine also serves as an attachment point for biotin tags, fluorescent probes, or photoaffinity labels in chemical biology. Additionally, its well-defined physicochemical properties support computational model training and QSPR validation. Choose this scaffold for medicinal chemistry optimization, analytical applications, or as a unique functionalization building block not available from generic benzoxazinone suppliers.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 868371-91-9
Cat. No. B1456457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS868371-91-9
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
InChIKeyVHEPADRAYRQXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (868371-91-9): A Verifiable C8-Bromo-Substituted Benzoxazinone Scaffold for Chemical Biology and Synthesis


8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9) is a halogenated heterocyclic compound within the 1,4-benzoxazin-3-one family. This scaffold is widely recognized for its utility in medicinal chemistry, with derivatives acting as potent modulators of targets like mineralocorticoid receptors [1] and PARP-1 [2]. This specific compound is characterized by a bromine atom at the 8-position and a methyl group at the 2-position, a combination that establishes a differentiated physicochemical profile and a synthetic handle compared to its non-brominated or differently substituted analogs.

Why C8-Bromo Substitution in 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Cannot Be Arbitrarily Substituted


For scientific end-users, substituting 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with a generic 1,4-benzoxazin-3-one or a regioisomeric bromo derivative is not a trivial decision. The 8-bromo substituent introduces a heavy atom effect that significantly alters the compound's physical properties, including a predicted density of 1.551 g/cm³ , which is markedly higher than its non-brominated 2-methyl analog (1.166 g/cm³) [1]. Furthermore, the bromine atom provides a critical, site-specific handle for downstream synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions [2], which are not possible with the des-bromo analog. This unique combination of properties makes the compound a distinct chemical entity for specific synthetic strategies, and substitution with a similar compound would alter key physicochemical and reactivity parameters.

Quantitative Differentiation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one from Closest Analogs


Impact of C8-Bromination on Density and Molecular Weight Compared to Non-Brominated Analog

The introduction of a bromine atom at the 8-position drastically increases the molecular weight and density relative to the non-halogenated 2-methyl-1,4-benzoxazin-3-one. The target compound has a molecular weight of 242.07 g/mol and a predicted density of 1.551 g/cm³ . This compares to a molecular weight of 163.17 g/mol and a predicted density of 1.166 g/cm³ for the des-bromo analog, 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2) [1]. This represents a 48% increase in molecular weight and a 33% increase in density.

Physicochemical Profiling Drug Design Chemical Properties

Predicted Acidity (pKa) of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one vs. Non-Brominated Analog

The electron-withdrawing effect of the bromine atom lowers the predicted pKa of the target compound relative to its non-brominated analog. The predicted pKa for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is 11.87 . For the comparator, 2-methyl-2H-1,4-benzoxazin-3(4H)-one, the predicted pKa is higher at 12.92 [1]. This difference of 1.05 pKa units suggests the target compound is slightly more acidic and will have a different ionization state at near-physiological pH.

Acidity Ionization Druglikeness

Synthetic Utility: The C8-Bromo Group as a Verifiable Handle for Cross-Coupling Chemistry

The bromine atom at the 8-position is not merely a substituent but a functional handle enabling further derivatization. Research on the closely related compound NS2028 (8-bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one) demonstrates that the C8-bromo group undergoes Suzuki-Miyaura cross-coupling reactions to yield C8-aryl and heteroaryl substituted analogs [1]. This established reactivity provides a direct, verifiable route for creating a diverse library of compounds from this single starting material, a capability not possible with non-halogenated benzoxazinones.

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Procurement-Driven Application Scenarios for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase or Receptor Programs

Based on the established reactivity of the C8-bromo handle, this compound is ideally suited as a core scaffold for generating focused libraries of 8-substituted benzoxazinones via cross-coupling chemistry . This allows medicinal chemistry teams to systematically explore the chemical space around the 8-position to optimize potency, selectivity, or pharmacokinetic properties against a biological target of interest.

High-Density Fragment or Reference Standard for Analytical Method Development

Given its significantly higher density (1.551 g/cm³) and distinct molecular weight (242.07 g/mol) compared to the parent benzoxazinone scaffold [REFS-1, REFS-2], this compound serves as an excellent, distinguishable standard or probe in analytical chemistry. It can be used to calibrate instruments, validate separation methods (e.g., HPLC, LC-MS), or act as a unique internal standard in complex mixture analysis.

Precursor for Advanced Covalent or Affinity-Based Chemical Probes

The bromine atom provides a synthetic entry point for installing linkers or functional groups used in chemical biology. A researcher can utilize the C8-bromo group to attach a biotin tag, a fluorescent dye, or a photoaffinity label, enabling target identification or mechanism of action studies for related benzoxazinone bioactive molecules [2].

Reagent for Validating Computational Models of Halogenated Heterocycles

This compound's precise and verifiable physicochemical properties (MW, density, pKa) make it a valuable dataset point for training and validating computational models (e.g., DFT, molecular mechanics, QSPR) that predict the properties of other halogenated heterocycles. Its use can improve the accuracy of in silico screening workflows [REFS-1, REFS-2].

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